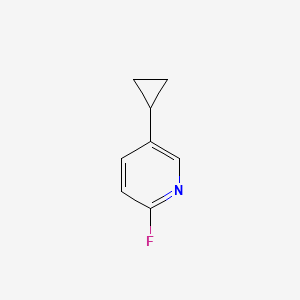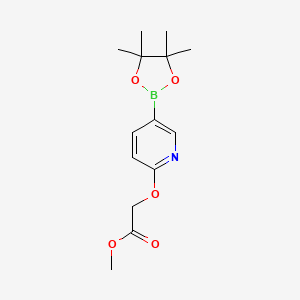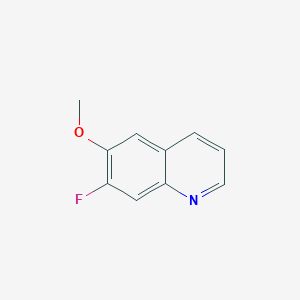
7-Fluoro-6-methoxyquinoline
Overview
Description
7-Fluoro-6-methoxyquinoline is a fluorine-containing compound known for its stability under various conditions. This compound is part of the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of both fluorine and methoxy groups in its structure contributes to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
7-Fluoro-6-methoxyquinoline is a type of fluoroquinoline, a class of compounds known for their antibacterial activity . The primary targets of fluoroquinolines are bacterial DNA gyrase and topoisomerase . These enzymes are crucial for bacterial DNA replication, transcription, and repair .
Mode of Action
this compound interacts with its targets by inhibiting the action of bacterial DNA gyrase and topoisomerase . This inhibition prevents the supercoiling of bacterial DNA, a necessary step in DNA replication . As a result, the bacteria cannot replicate, leading to their eventual death .
Biochemical Pathways
The action of this compound primarily affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase, it disrupts the supercoiling process, which is a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .
Pharmacokinetics
Fluoroquinolines, in general, are known for their good oral bioavailability . They are absorbed well in the gastrointestinal tract and widely distributed in body tissues . More specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need further investigation.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, it inhibits DNA replication, which is necessary for bacterial growth . This leads to the death of the bacteria, thereby exerting its antibacterial effect .
Action Environment
The action of this compound, like other fluoroquinolines, can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the compound . Additionally, resistance can develop in bacteria due to mutations or efflux mechanisms . Therefore, the efficacy and stability of this compound can be influenced by these and potentially other environmental factors.
Biochemical Analysis
Biochemical Properties
7-Fluoro-6-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it has been observed to induce oxidative stress, leading to DNA damage and apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For example, it can inhibit the PI3K/AKT pathway, which is often upregulated in cancer cells . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with bacterial DNA gyrase involves the formation of a stable complex that prevents the enzyme from catalyzing the supercoiling of DNA . Additionally, this compound can induce conformational changes in proteins, leading to their inactivation or degradation. This compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and DNA damage in cells, ultimately resulting in cell death . These effects are more pronounced in cancer cells, which are more susceptible to oxidative damage.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth . At higher doses, it can cause significant adverse effects, including liver and kidney damage . Threshold effects have been observed, with a clear dose-response relationship. For instance, doses above a certain threshold can induce severe oxidative stress and organ damage in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation. These metabolic processes can lead to the formation of reactive intermediates, which may contribute to the compound’s cytotoxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound can accumulate in the nucleus, where it binds to DNA and modulates gene expression . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, thereby influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-methoxyquinoline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 6-trifluoromethyl-5,7,8-trifluoroquinoline with appropriate reagents to introduce the methoxy group at the 6-position and the fluorine atom at the 7-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of molecular oxygen as an oxidant in these processes makes them convenient and economical .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions at the benzene ring, where the fluorine or methoxy groups can be replaced by other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, where the fluorine and methoxy groups are replaced or modified .
Scientific Research Applications
7-Fluoro-6-methoxyquinoline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 6-Fluoro-7-methoxyquinoline
- 6-Methoxy-7-fluoroquinoline
- 6,7-Difluoroquinoline
Comparison: Compared to these similar compounds, 7-fluoro-6-methoxyquinoline is unique due to the specific positioning of the fluorine and methoxy groups, which influences its reactivity and stability. For example, while 6-fluoro-7-methoxyquinoline and 6-methoxy-7-fluoroquinoline have similar structures, the position of the substituents can lead to different chemical behaviors and applications .
Properties
IUPAC Name |
7-fluoro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVCSRTSDJDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


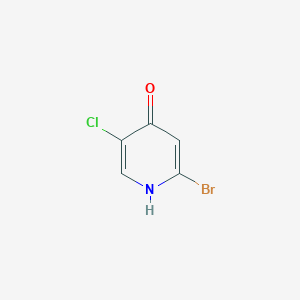
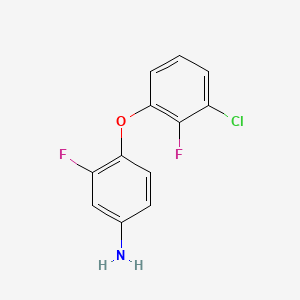
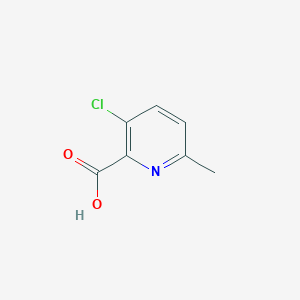
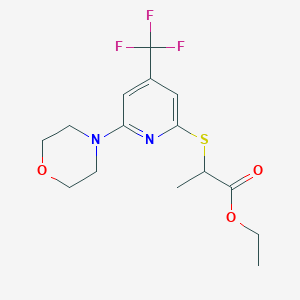
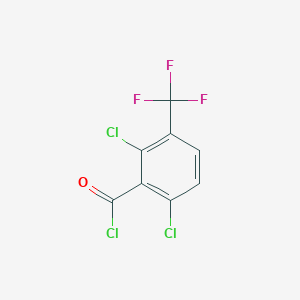
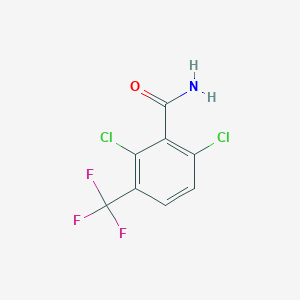
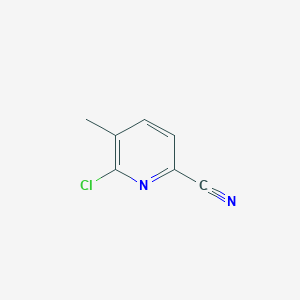


![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)
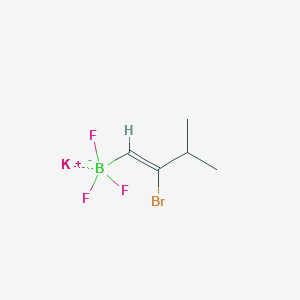
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)
